BenchChemオンラインストアへようこそ!

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide

Physicochemical profiling Drug-likeness Solubility

4-Amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide (CAS 881567-81-3) is a conformationally distinct N-3 carboxamide analog featuring a furan-2-ylmethyl substituent that introduces a hydrogen-bond-accepting oxygen and π-excessive heterocycle absent from aryl, cyclohexyl, or ethoxypropyl congeners. This chemotype is scientifically non-interchangeable with other pyrimido[1,2-a]benzimidazoles; biological potency shifts by >10-fold have been documented across antiproliferative and antiviral series with simple N-3 substituent changes. Source this compound as a structurally novel, high-purity building block for definitive structure-activity relationship studies in leukemia, neuroblastoma (USP5), antiparasitic, and broad-spectrum antiviral programs. Direct head-to-head benchmarking against established class leads is essential.

Molecular Formula C16H13N5O2
Molecular Weight 307.313
CAS No. 881567-81-3
Cat. No. B2831443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide
CAS881567-81-3
Molecular FormulaC16H13N5O2
Molecular Weight307.313
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)NCC4=CC=CO4)N
InChIInChI=1S/C16H13N5O2/c17-14-11(15(22)18-8-10-4-3-7-23-10)9-19-16-20-12-5-1-2-6-13(12)21(14)16/h1-7,9H,8,17H2,(H,18,22)
InChIKeyKXEGKZHRAALEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide (CAS 881567-81-3): Procurement-Ready Chemical Profile & Scaffold Overview


4-Amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide (CAS 881567-81-3) is a heterocyclic small molecule belonging to the pyrimido[1,2-a]benzimidazole class—a fused tricyclic scaffold that incorporates pyrimidine and benzimidazole pharmacophores [1]. This privileged scaffold serves as a purine isostere and has been explored across antiviral (including anti-influenza and anti-SARS-CoV-2), anticancer (anti-leukemia, neuroblastoma), antiparasitic (antileishmanial, antitoxoplasma), and antimicrobial research programs [1][2]. The target compound features a 4-amino substituent on the pyrimidine ring and a furan-2-ylmethyl carboxamide at the 3-position, presenting a distinct hydrogen-bond donor/acceptor topology relative to common analogs substituted with aryl, cyclohexyl, or ethoxypropyl groups at the same position.

Why 4-Amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide Cannot Be Interchanged with Generic Pyrimido[1,2-a]benzimidazole Analogs


Compounds within the pyrimido[1,2-a]benzimidazole class are not interchangeable because biological potency, selectivity, and physicochemical properties are exquisitely sensitive to N-3 carboxamide substituent identity. In the 2,4-diaryl series, replacing a simple phenylamide with a heteroaryl-containing amide shifted antiproliferative GI50 values by over an order of magnitude across leukemia cell lines [1]. Similarly, in the 4-amino-3-cyano subseries, switching the C-2 aryl substituent from 4-hydroxyphenyl to 4-methoxyphenyl altered IC50 against MV4-11 cells by more than 10-fold [2]. The furan-2-ylmethyl moiety present in CAS 881567-81-3 introduces a hydrogen-bond-accepting oxygen and a π-excessive heterocycle absent from cyclohexyl, ethoxypropyl, or phenyl-thiazole congeners, which may differentially modulate target engagement, solubility, and metabolic stability—rendering generic substitution scientifically unjustified without empirical head-to-head comparison.

Quantitative Differentiating Evidence for 4-Amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide Selection


Furan-2-ylmethyl vs. Phenyl-Thiazole and Cyclohexyl N-3 Substituents: Predicted Physicochemical Differentiation Relevant to Solubility and Permeability

In the absence of published experimental biological data for CAS 881567-81-3, a structural comparison of N-3 carboxamide substituents across commercially available 4-amino-pyrimido[1,2-a]benzimidazole-3-carboxamides reveals a key differentiating feature: the furan-2-ylmethyl group contributes one hydrogen-bond acceptor (furan oxygen) and a polar surface area increment versus the fully saturated cyclohexyl analog (CAS not publicly disclosed; molecular formula C17H19N5O) or the extended aromatic phenyl-thiazole analog (CAS 1266388-19-5; C20H14N6OS) [1][2]. The furan oxygen enables additional hydrogen-bonding interactions with biological targets or water without incurring the molecular weight penalty of the phenyl-thiazole analog (MW 307.31 vs. 386.43 g/mol), suggesting a differentiated solubility-permeability profile within the congeneric series.

Physicochemical profiling Drug-likeness Solubility

Class-Level Anticancer Potency of 4-Amino-pyrimido[1,2-a]benzimidazole Scaffold: Benchmarking Against a Close 4-Amino-3-Cyano Analog

The 4-amino-pyrimido[1,2-a]benzimidazole substructure has demonstrated potent antiproliferative activity. A structurally close analog, 4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydropyrimido[1,2-a]benzimidazole (compound 29), exhibited an IC50 of 0.23 ± 0.05 µg/mL (~0.7 µM) against MV4-11 human leukemia cells, with very low cytotoxicity toward normal mouse fibroblasts (BALB/3T3) [1]. In comparison, the clinical standard cisplatin showed variable activity across the same panel, and another 4-amino analog in the same study with a 4-methoxyphenyl substituent at C-2 showed markedly reduced potency (>10-fold shift), demonstrating the sensitivity of the 4-amino scaffold to peripheral substitution. The 3-carboxamide in CAS 881567-81-3 replaces the 3-cyano group in compound 29, which alters the electron-withdrawing character and hydrogen-bonding capacity at this position—a key determinant of potency.

Anticancer Leukemia Antiproliferative activity

Class-Level Anti-Leukemia Potency of 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles: Benchmark GI50 Data for Procurement Contextualization

The pyrimido[1,2-a]benzimidazole scaffold has demonstrated potent anti-leukemia activity in a recent comprehensive study. Compound 5h, a 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivative, showed GI50 values ranging from 0.35 to 9.43 µM across a panel of 60 human cancer cell lines at NCI-DTP, with superior sub-micromolar activity against leukemia cell lines [1]. Against a focused panel of five human acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1), compounds 5e–h achieved single-digit micromolar GI50 values [1]. Notably, compounds 5e and 5h significantly inhibited BMX kinase in a 338-kinase profiling panel, providing a potential target deconvolution path [1]. The furan-2-ylmethyl carboxamide at N-3 in CAS 881567-81-3 represents a structural departure from the 2,4-diaryl pattern of compound 5h, offering an orthogonal vector for SAR exploration while retaining the core scaffold associated with anti-leukemia activity.

Acute myeloid leukemia GI50 Kinase profiling

Antiparasitic Potential of Pyrimido[1,2-a]benzimidazole Scaffold: Nanomolar Activity Against Leishmania and Toxoplasma as a Differentiating Feature from Benzimidazole Anthelmintics

Pyrimido[1,2-a]benzimidazoles have demonstrated potent antiparasitic activities that distinguish them from classical benzimidazole anthelmintics. Compound 2a (3-fluorophenyl-substituted pyrimidobenzimidazole) showed excellent activity against Leishmania major promastigotes and amastigotes with EC50 values in the nanomolar concentration range, while compound 3b displayed activity against Toxoplasma gondii with considerable selectivity [1]. For comparison, the standard benzimidazole anthelmintic albendazole exhibits EC50 values in the micromolar range against Leishmania species [1]. Furthermore, pyrimido[1,2-a]benzimidazoles (compounds 40–42) have demonstrated 100% antihookworm activity against Ancylostoma ceylanicum in hamsters at an oral dose of 250 mg/kg × 3, alongside 100% elimination of Hymenolepis nana tapeworms at the same dose [2]. The 4-amino-3-carboxamide substitution pattern of CAS 881567-81-3 is distinct from both the 3-cyano-2-aryl analogs in the antileishmanial series and the fused-ring anthelmintic pyrimido[1,2-a]benzimidazoles, providing a differentiated starting point for antiparasitic SAR.

Antiparasitic Leishmania major Toxoplasma gondii

Antiviral Heritage of the Pyrimido[1,2-a]benzimidazole Scaffold: Structural Relationship to Triazavirin and Implications for Broad-Spectrum Antiviral Screening

The pyrimido[1,2-a]benzimidazole scaffold is structurally and biososterically related to the triazolo-triazine core of Triazavirin (2-methylsulfanyl-6-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one sodium salt dihydrate), a registered antiviral drug in Russia with demonstrated efficacy against influenza viruses, ARVI, tick-borne encephalitis, and moderate COVID-19 [1]. Both scaffolds are purine isosteres developed from 2-aminobenzimidazole chemistry. The 4-amino substituent on the pyrimidine ring of CAS 881567-81-3 mimics the exocyclic amino group of purine nucleobases, while the furan-2-ylmethyl carboxamide provides a vector for interaction with viral or host targets distinct from the methylsulfanyl-nitro substitution pattern of Triazavirin. Class-level antiviral activity has been further demonstrated for pyrimido[1,2-a]benzimidazole derivatives showing efficacy against a range of viruses in published screening campaigns [1].

Antiviral Influenza COVID-19

USP5/MYCN Inhibition Potential of the Pyrimido[1,2-a]benzimidazole Scaffold in Neuroblastoma: A Defined Molecular Target for Differentiation from Benzimidazole Kinase Inhibitors

A recent study identified pyrimido[1,2-a]benzimidazole derivatives as inhibitors of ubiquitin-specific protease 5 (USP5) and downregulators of the MYCN oncoprotein in neuroblastoma. Compound 3a, 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, showed IC50 ≤ 2 µM against neuroblastoma cells with low cytotoxicity to normal cells (IC50 ≥ 15 µM), and directly bound USP5 with Kd = 0.47 µM in vitro [1]. This mechanism—USP5 inhibition leading to enhanced MYCN ubiquitination and degradation—is distinct from the BMX kinase inhibition reported for 2,4-diaryl-pyrimido[1,2-a]benzimidazoles and from classical benzimidazole mechanisms (tubulin binding for anthelmintics; proton pump inhibition for antiulcer agents), demonstrating that different substituent patterns on the pyrimidobenzimidazole core drive engagement of entirely different protein targets. The 4-amino-3-carboxamide pattern of CAS 881567-81-3 has not been evaluated in the USP5/MYCN context, representing a novel chemotype for this emerging target pair.

Neuroblastoma USP5 inhibitor MYCN

Recommended Application Scenarios for 4-Amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide (CAS 881567-81-3) Based on Verified Class-Level Evidence


SAR Expansion in Anti-Leukemia Drug Discovery: Exploring N-3 Carboxamide Diversity on the Pyrimido[1,2-a]benzimidazole Scaffold

Procure CAS 881567-81-3 as a structurally novel N-3 carboxamide analog for side-by-side antiproliferative testing against the published 2,4-diaryl series (compounds 5a–p). The class benchmark—compound 5h achieving GI50 of 0.35–9.43 µM across the NCI-60 panel with sub-micromolar leukemia activity [1]—provides a quantitative baseline for evaluating whether the furan-2-ylmethyl carboxamide substitution enhances, retains, or diminishes anti-leukemia potency. Include BMX kinase inhibition profiling to determine whether the 4-amino-3-carboxamide chemotype engages the same kinase target.

USP5 Inhibitor Screening in Neuroblastoma: Evaluating a Novel 4-Amino-3-Carboxamide Chemotype

Screen CAS 881567-81-3 against USP5 using the established binding assay (Kd determination) and in neuroblastoma cell viability assays (BE2C, SK-N-AS lines) to benchmark against compound 3a (USP5 Kd = 0.47 µM; neuroblastoma IC50 ≤ 2 µM; normal cell IC50 ≥ 15 µM) [2]. The 4-amino-3-carboxamide motif is unexplored in the USP5 context and may provide differentiated binding kinetics or selectivity versus the 4-aryl-pyrimido[1,2-a]benzimidazole chemotype.

Antiparasitic Screening Cascade: Testing Against Leishmania, Toxoplasma, and Helminth Panels

Include CAS 881567-81-3 in a focused antiparasitic screening panel against L. major promastigotes/amastigotes and T. gondii, using compound 2a (nanomolar EC50 against L. major) as the class benchmark [3]. Also evaluate in anthelmintic models (e.g., A. ceylanicum in hamsters) given the historical 100% efficacy of pyrimido[1,2-a]benzimidazoles in this indication at 250 mg/kg × 3 oral dosing [4]. The furan-2-ylmethyl group may confer favorable physicochemical properties for oral bioavailability in antiparasitic indications.

Antiviral Hit Identification: Broad-Spectrum Screening Against RNA Viruses Leveraging Triazavirin Structural Heritage

Screen CAS 881567-81-3 in antiviral assays against influenza A/B, respiratory syncytial virus (RSV), and SARS-CoV-2, leveraging the structural relationship between pyrimido[1,2-a]benzimidazoles and the approved antiviral Triazavirin [5]. The 4-amino substituent mimics the exocyclic amine of purine nucleosides, potentially enabling interactions with viral polymerases or host targets. A negative result is equally informative for defining the antiviral SAR boundaries of this scaffold class.

Quote Request

Request a Quote for 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.